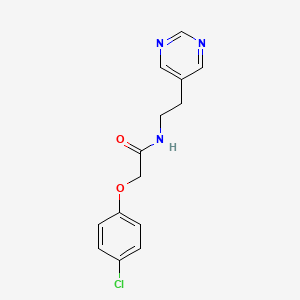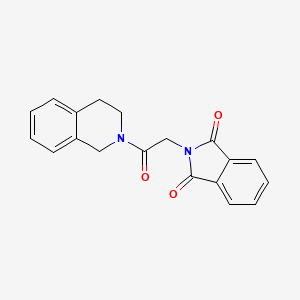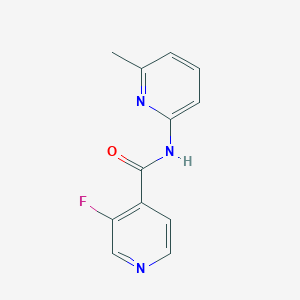![molecular formula C13H20ClN3O B2562571 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride CAS No. 1807921-07-8](/img/structure/B2562571.png)
5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride is a useful research compound. Its molecular formula is C13H20ClN3O and its molecular weight is 269.77. The purity is usually 95%.
BenchChem offers high-quality 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1,2,4-Oxadiazole and 1,2,3-triazole compounds, which include the structure of the mentioned chemical, have been synthesized and investigated for various biological activities. These compounds show potential as anti-protozoal and anti-cancer agents. A study by Dürüst et al. (2012) demonstrated the synthesis of novel oxadiazolyl pyrrolo triazole diones with significant in vitro anti-protozoal and cytotoxic activities (Dürüst et al., 2012).
Chemical Structure and Synthesis
The synthesis and chemical structure of related 1,2,4-oxadiazole derivatives have been a subject of research. Ebrahimi (2010) reported the synthesis of new triazoles, thiadiazoles, and oxadiazoles with pyridyl and cyclohexyl substitutions. These compounds were characterized using spectroscopic methods, highlighting the diverse chemical structures that can be achieved with 1,2,4-oxadiazole frameworks (Ebrahimi, 2010).
Optical Properties
Research into the optical properties of oxadiazole derivatives has been conducted. Yang et al. (2011) synthesized pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivatives, exploring their optical properties such as absorption and fluorescence spectra. These findings are crucial for potential applications in materials science (Yang et al., 2011).
Anticancer Activity
A significant area of research is the exploration of 1,2,4-oxadiazole derivatives as anticancer agents. Zhang et al. (2005) identified a novel apoptosis inducer from this class, with specific activity against breast and colorectal cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Zhang et al., 2005).
Antibacterial Properties
The antibacterial properties of oxadiazole derivatives have also been investigated. Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives and assessed their antibacterial activities against specific pathogens. This research is indicative of the potential use of these compounds in addressing bacterial infections (Song et al., 2017).
Propiedades
IUPAC Name |
5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H/t10-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMQWJUEGEWGE-VVBGOIRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NC(=NO3)CC4CC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)
![2-[4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2562492.png)
![2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)

![3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2562497.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2562498.png)
![(Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2562500.png)


![N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2562508.png)

![3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2562511.png)